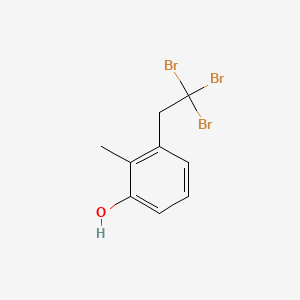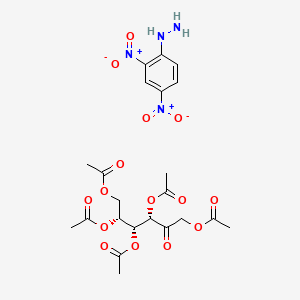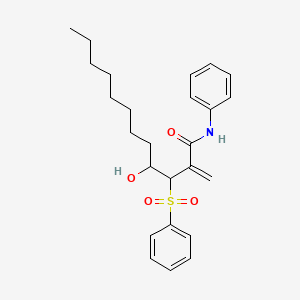
3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene is a chemical compound with the molecular formula C12HBr5Cl2O2. It is characterized by the presence of multiple bromine and chlorine atoms attached to an oxanthrene core. This compound is notable for its complex structure, which includes multiple aromatic rings and ether linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene typically involves the bromination and chlorination of oxanthrene derivatives. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts to facilitate the halogenation process. The specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxanthrene derivatives with additional oxygen-containing functional groups, while reduction can produce less halogenated oxanthrene compounds .
Scientific Research Applications
3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in halogenation reactions.
Biology: The compound’s halogenated structure makes it useful in studying halogenated organic compounds’ interactions with biological systems.
Medicine: Research into its potential pharmacological properties is ongoing, particularly its interactions with biological targets.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The specific pathways involved depend on the compound’s application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
- 3,4,6,7,8-Pentabromo-1,2-dichloroxanthene
- 3,4,6,7,8-Pentabromo-1,2-dichlorodibenzofuran
- 3,4,6,7,8-Pentabromo-1,2-dichlorodibenzothiophene
Uniqueness
3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene is unique due to its specific arrangement of bromine and chlorine atoms on the oxanthrene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
107207-39-6 |
|---|---|
Molecular Formula |
C12HBr5Cl2O2 |
Molecular Weight |
647.6 g/mol |
IUPAC Name |
3,4,6,7,8-pentabromo-1,2-dichlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12HBr5Cl2O2/c13-2-1-3-10(6(16)4(2)14)21-11-7(17)5(15)8(18)9(19)12(11)20-3/h1H |
InChI Key |
HBFONRQUYXDZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)







![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)

